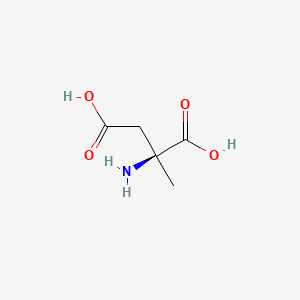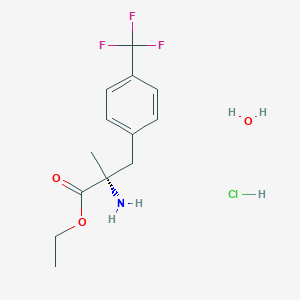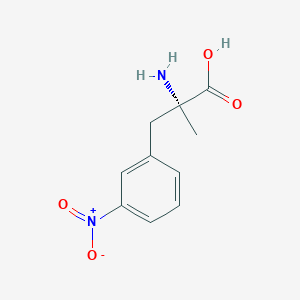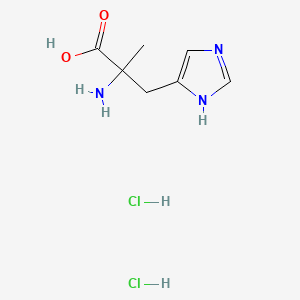
N-苄基-L-亮氨酸甲酯HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
N-Benzyl-L-leucine methyl ester hydrochloride has a wide range of applications in scientific research:
Biology: Studied for its potential effects on amino acid transport and metabolism.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of various chemical intermediates and as a catalyst in certain reactions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-L-leucine methyl ester hydrochloride typically involves the esterification of L-leucine with methanol in the presence of hydrochloric acid, followed by benzylation. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of N-Benzyl-L-leucine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to maintain consistency and purity. The use of green chemistry principles, such as catalytic deep eutectic solvents, is also being explored to make the process more sustainable .
化学反应分析
Types of Reactions
N-Benzyl-L-leucine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the nucleophile used but can include various substituted derivatives
作用机制
The mechanism of action of N-Benzyl-L-leucine methyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes involved in amino acid metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby modulating their activity and affecting various biochemical pathways .
相似化合物的比较
Similar Compounds
L-Leucine methyl ester hydrochloride: Similar in structure but lacks the benzyl group.
N-Benzoyl-L-leucine methyl ester: Similar but with a benzoyl group instead of a benzyl group
Uniqueness
N-Benzyl-L-leucine methyl ester hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzyl group enhances its solubility in organic solvents and its ability to interact with various molecular targets, making it more versatile in synthetic and research applications .
属性
CAS 编号 |
1010385-26-8 |
|---|---|
分子式 |
C14H21NO2*HCl |
分子量 |
235,33*36,45 g/mole |
同义词 |
N-Benzyl-L-leucine methyl ester*HCl; Bzl-Leu-OMe*HCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


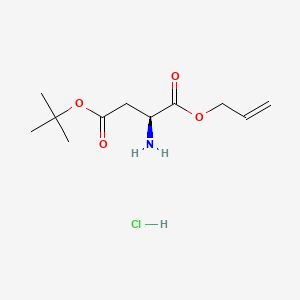
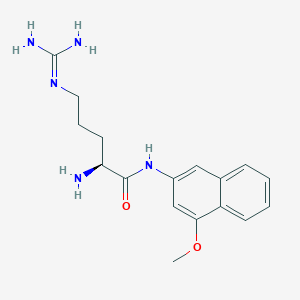
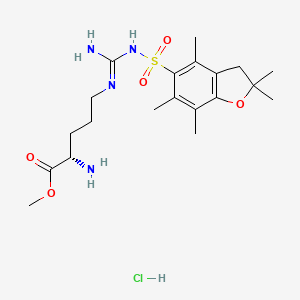
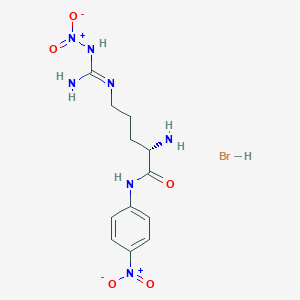
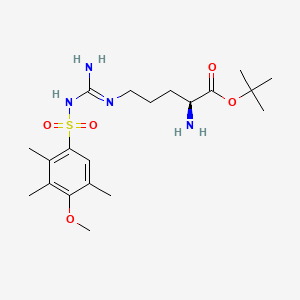
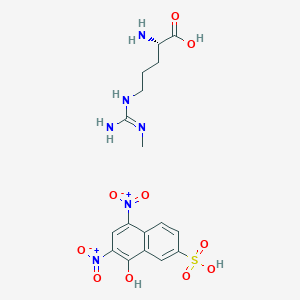
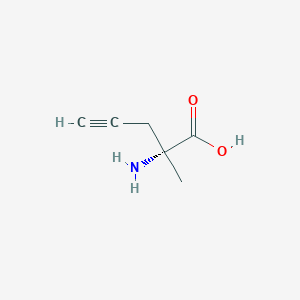
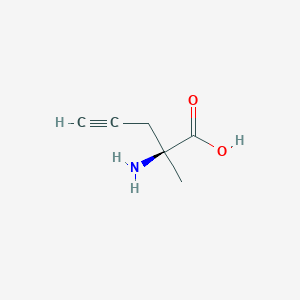
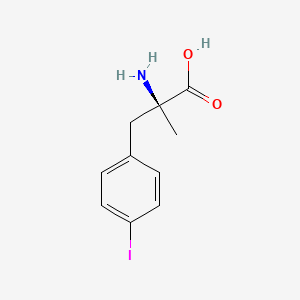
![(S)-3-([1,1'-biphenyl]-4-yl)-2-amino-2-methylpropanoic acid](/img/structure/B613153.png)
